molecular formula C20H30N2O2 B12325703 2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine

2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine

Cat. No.: B12325703
M. Wt: 330.5 g/mol
InChI Key: FIFICQXVXFINOB-GPKQSYPGSA-N
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Description

2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine is a complex organic compound that features a cyclopropyl group attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Fischer indole synthesis and cyclopropanation steps, as well as the development of efficient purification methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives

    Reduction: Reduced indole derivatives

    Substitution: Functionalized indole derivatives

Mechanism of Action

The mechanism of action of 2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development in various fields .

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine

InChI

InChI=1S/C16H19NO2.C4H11N/c1-9-14(10-6-4-5-7-12(10)17-9)15-11(8-13(18)19)16(15,2)3;1-4(2,3)5/h4-7,11,15,17H,8H2,1-3H3,(H,18,19);5H2,1-3H3/t11-,15-;/m1./s1

InChI Key

FIFICQXVXFINOB-GPKQSYPGSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)[C@H]3[C@H](C3(C)C)CC(=O)O.CC(C)(C)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3C(C3(C)C)CC(=O)O.CC(C)(C)N

Origin of Product

United States

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